molecular formula C14H21NO4 B8281087 Methyl 5-amino-5-(2,6-dimethoxyphenyl)pentanoate

Methyl 5-amino-5-(2,6-dimethoxyphenyl)pentanoate

Cat. No. B8281087
M. Wt: 267.32 g/mol
InChI Key: OMPIVJSMKRJUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A cooled (0° C.) slightly yellow solution of methyl 5-(2,6-dimethoxyphenyl)-5-(1,1-dimethylethylsulfinamido)pentanoate (5.560 g; 14.96 mmol) in MeOH (115 ml) was treated dropwise with a solution of 4 M HCl in 1,4-dioxane (7.5 ml; 30.00 mmol). The resulting yellow mixture was further stirred at 0° C., under nitrogen, for 10 min., and then at rt for 1 h. The obtained yellow solution was then concentrated to dryness under reduced pressure and the yellow oily residue was further dried under HV to give the chlorhydrate salt of methyl 5-amino-5-(2,6-dimethoxyphenyl)pentanoate as a yellow oil. LC-MS (conditions B): tR=0.73 min.; [M+H]+: 268.01 g/mol.
Name
methyl 5-(2,6-dimethoxyphenyl)-5-(1,1-dimethylethylsulfinamido)pentanoate
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[CH:11]([NH:19]S(C(C)(C)C)=O)[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16].Cl.O1CCOCC1>CO>[NH2:19][CH:11]([C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
methyl 5-(2,6-dimethoxyphenyl)-5-(1,1-dimethylethylsulfinamido)pentanoate
Quantity
5.56 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C(CCCC(=O)OC)NS(=O)C(C)(C)C
Name
Quantity
115 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7.5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow mixture was further stirred at 0° C., under nitrogen, for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The obtained yellow solution was then concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the yellow oily residue was further dried under HV

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(CCCC(=O)OC)C1=C(C=CC=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.